molecular formula C22H19NOS B14395153 N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide CAS No. 89873-93-8

N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide

Cat. No.: B14395153
CAS No.: 89873-93-8
M. Wt: 345.5 g/mol
InChI Key: UYBGBYPQTQEACU-UHFFFAOYSA-N
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Description

N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group and a sulfanylidenepropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide typically involves the reaction of benzamide derivatives with sulfanylidenepropan-2-yl groups under controlled conditions. One common method includes the nucleophilic substitution reaction where benzamide reacts with a suitable sulfanylidenepropan-2-yl precursor in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes. It acts by inhibiting the activity of specific enzymes, thereby affecting various biochemical pathways. For example, its inhibition of deubiquitinase enzymes disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a similar amide functional group.

    Sulfoxides and Sulfones: Compounds with oxidized sulfur atoms, showing different reactivity and properties.

    Thiols: Reduced forms containing sulfhydryl groups.

Uniqueness

N-(1,2-Diphenyl-1-sulfanylidenepropan-2-yl)benzamide is unique due to its combined benzamide and sulfanylidenepropan-2-yl structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

89873-93-8

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

N-(1,2-diphenyl-1-sulfanylidenepropan-2-yl)benzamide

InChI

InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24)

InChI Key

UYBGBYPQTQEACU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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